3-(Cyclopentyloxy)benzoic acid
Overview
Description
“3-(Cyclopentyloxy)benzoic acid” is an organic compound that contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopentyloxy)benzoic acid” includes a total of 29 atoms; 14 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .
Scientific Research Applications
Antibacterial Activity
3-Hydroxy benzoic acid, which is structurally related to 3-(Cyclopentyloxy)benzoic acid, has been explored for its potential antibacterial activity. A study synthesized a novel derivative of 3-Hydroxy benzoic acid and evaluated its effectiveness against bacteria, highlighting the potential of similar compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Biochemical Studies
Benzoic acid derivatives, including 3-(Cyclopentyloxy)benzoic acid, are important in various biochemical processes. For instance, a study on benzoic acid in the context of skin applications found that it influences the biosynthesis of certain prostaglandins, indicating its biochemical significance (Downard, Roberts, & Morrow, 1995).
Metabolic Pathways in Bacteria
Research on the metabolism of benzoic acid by bacteria has shown that it can be converted into catechol, a significant metabolic pathway. This research provides insights into the metabolic versatility of bacteria and the potential biotransformation of compounds like 3-(Cyclopentyloxy)benzoic acid (Reiner, 1971).
Natural Product Biosynthesis
3-Amino-5-hydroxy benzoic acid (AHBA), related to 3-(Cyclopentyloxy)benzoic acid, is a precursor in the biosynthesis of various natural products with biological activities. Understanding the biosynthetic pathways of these compounds can aid in the development of novel therapeutic agents (Kang, Shen, & Bai, 2012).
Chemical Process Development
The development of industrial processes for benzoic acid derivatives, including 3-(Cyclopentyloxy)benzoic acid, has been a topic of study. This includes optimizing conditions for safety, economics, and environmental impact in the synthesis of such compounds (Charles et al., 1998).
Catalytic Functionalization
Benzoic acid derivatives are central to many drug molecules and natural products. Research into the selective C–H bond functionalization of these compounds offers valuable tools for organic synthesis, potentially impacting the synthesis of 3-(Cyclopentyloxy)benzoic acid derivatives (Li et al., 2016).
Complex Formation in Drug Delivery
Studies have investigated the complex formation between benzoic acid derivatives and cyclodextrin, which is relevant in drug delivery systems. This research could provide insights into the use of 3-(Cyclopentyloxy)benzoic acid in drug formulations (Dikmen, 2021).
Liquid Crystalline Properties
The synthesis and characterization of liquid crystalline benzoic acids, including compounds similar to 3-(Cyclopentyloxy)benzoic acid, have been explored for their unique properties and potential applications in various fields (Weissflog et al., 1996).
Luminescent Properties
Research on benzoic acid derivatives has explored their influence on the luminescent properties of lanthanide coordination compounds. This has implications for the use of 3-(Cyclopentyloxy)benzoic acid in the development of luminescent materials (Sivakumar et al., 2010).
Environmental and Food Science
The presence and usage of benzoic acid in foods, as well as its derivatives, have been studied extensively. This includes understanding their roles as preservatives and the associated public health concerns, which may extend to derivatives like 3-(Cyclopentyloxy)benzoic acid (del Olmo, Calzada, & Nuñez, 2017).
Thermodynamics in Pharmaceutical Research
The thermodynamic study of benzoic acid and its derivatives, including their mixtures with water and organic solvents, is crucial in pharmaceutical research for process design and drug formulation, which is applicable to 3-(Cyclopentyloxy)benzoic acid (Reschke et al., 2016).
Electrochemical Oxidation
The electrochemical oxidation of benzoic acid and its derivatives has been studied for understanding their degradation and potential environmental impact. This research can inform the handling and disposal of 3-(Cyclopentyloxy)benzoic acid (Velegraki et al., 2010).
Crystallography and Magnetism
Studies on the crystallography and magnetism of benzoic acid derivatives offer insights into their physical properties, which could be relevant for materials science applications involving 3-(Cyclopentyloxy)benzoic acid (Baskett & Lahti, 2005).
Microbial Biosynthesis
Research on microbial biosynthesis, including the production of 3-amino-benzoic acid from glucose, demonstrates the potential for microbial systems to produce benzoic acid derivatives, possibly including 3-(Cyclopentyloxy)benzoic acid (Zhang & Stephanopoulos, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTZDGGMZKVKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570265 | |
Record name | 3-(Cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)benzoic acid | |
CAS RN |
158860-99-2 | |
Record name | 3-(Cyclopentyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclopentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.